molecular formula C19H32N6O5 B215837 N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide

N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide

Cat. No. B215837
M. Wt: 424.5 g/mol
InChI Key: VRDODZBHUIFDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide, commonly known as ETP-46464, is a synthetic compound that has been developed for the treatment of cancer. It belongs to the class of compounds known as purine derivatives and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of ETP-46464 involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. By inhibiting DHODH, ETP-46464 disrupts the synthesis of pyrimidines, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of anti-apoptotic proteins. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ETP-46464 for lab experiments is its specificity for DHODH. This makes it a useful tool for studying the role of DHODH in cancer cells. However, one limitation of ETP-46464 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of ETP-46464. One direction is the development of more potent and selective DHODH inhibitors based on the structure of ETP-46464. Another direction is the investigation of the potential of ETP-46464 in combination with other anticancer agents. Finally, further research is needed to understand the mechanism of action of ETP-46464 in greater detail, which could lead to the development of new therapeutic strategies for cancer.

Synthesis Methods

The synthesis of ETP-46464 involves several steps, including the reaction of 8-amino-1,3-dimethylxanthine with ethyl acetoacetate, followed by the reaction of the resulting compound with ethyl 3-bromopropionate. The final step involves the reaction of the resulting compound with N-(3-ethoxypropyl)acetamide to yield ETP-46464.

Scientific Research Applications

ETP-46464 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide

Molecular Formula

C19H32N6O5

Molecular Weight

424.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[8-(3-ethoxypropylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide

InChI

InChI=1S/C19H32N6O5/c1-5-29-11-7-9-20-14(26)13-25-15-16(23(3)19(28)24(4)17(15)27)22-18(25)21-10-8-12-30-6-2/h5-13H2,1-4H3,(H,20,26)(H,21,22)

InChI Key

VRDODZBHUIFDAL-UHFFFAOYSA-N

SMILES

CCOCCCNC1=NC2=C(N1CC(=O)NCCCOCC)C(=O)N(C(=O)N2C)C

Canonical SMILES

CCOCCCNC1=NC2=C(N1CC(=O)NCCCOCC)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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